3-(Boc-amino)-3-cyclohexylpropionic acid
Overview
Description
3-(Boc-amino)-3-cyclohexylpropionic acid is a compound that involves the use of Boc (tert-butyl carbamate) as a protecting group for the amino function . The Boc group plays a pivotal role in the synthesis of multifunctional targets and is often used in the context where amino functions occur . The Boc group is stable towards most nucleophiles and bases .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .
Molecular Structure Analysis
The 3D structure of Boc-compounds, including those similar to 3-(Boc-amino)-3-cyclohexylpropionic acid, has been determined by X-ray crystallography . Evidence for strong interaction of their acyl and Boc-substituents with nitrogen was noticed in these molecules .
Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .
Physical And Chemical Properties Analysis
Boc-protected amines and amino acids, such as 3-(Boc-amino)-3-cyclohexylpropionic acid, are generally stable under a variety of conditions . They can accommodate two such groups, making them unique among primary amines .
Scientific Research Applications
BOC Protection of Amines
The compound is used in the BOC protection of amines, a process that is crucial in synthetic applications . This process involves the protection of the amine functionality found in a broad range of biologically active molecules . The BOC protection is efficient and can be done in catalyst and solvent-free media under mild reaction conditions .
Green Chemistry
The compound plays a significant role in green chemistry. It is used in an eco-friendly route for the almost quantitative BOC protection of a variety of aliphatic and aromatic amines, amino acids, and amino alcohols . This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
Microwave-Assisted Solid-Phase Synthesis
The compound is used in water-based microwave-assisted solid-phase synthesis . The microwave irradiation allows rapid solid-phase reaction of nanoparticle reactants on the resin in water . This method is an organic solvent-free, environmentally friendly method for peptide synthesis .
Nanoparticle Reactant in Peptide Synthesis
The compound is used as a nanoparticle reactant in peptide synthesis . This method allows for the synthesis of peptides in a more environmentally friendly manner, as it is water-based and does not require the use of organic solvents .
Synthesis of Biologically Active Molecules
The compound is used in the synthesis of biologically active molecules . The nitrogen-containing carbamate or BOC amine compounds are frequently found in pharmaceutical and biologically active molecules in organic synthesis .
N-Protection of Amino Acids
The compound is used in the N-protection of amino acids . This process is important in synthetic reactions, where the amino groups in primary amines, secondary amines, imidazoles, pyrroles, indole, and other aromatic nitrogen heterocycles often need to be protected .
Safety and Hazards
When handling 3-(Boc-amino)-3-cyclohexylpropionic acid, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . Avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation . The compound should be kept in containers that are tightly closed in a dry, cool, and well-ventilated place .
Future Directions
The use of Boc-protected amines and amino acids in the synthesis of complex molecules is a growing field of study . The development of new methods for the synthesis and deprotection of Boc-protected compounds could lead to more efficient and versatile synthetic routes for a wide range of molecules .
Mechanism of Action
Target of Action
It’s worth noting that boc-protected amino acids are often used in peptide synthesis .
Mode of Action
The compound’s mode of action is primarily through its role as a Boc-protected amino acid. The Boc group serves as a protective group for the amino function during peptide synthesis . It is stable towards most nucleophiles and bases, allowing for selective reactions to occur elsewhere on the molecule .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
properties
IUPAC Name |
3-cyclohexyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(9-12(16)17)10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQQQMPMEZFLGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588724 | |
Record name | 3-[(tert-Butoxycarbonyl)amino]-3-cyclohexylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
458529-74-3 | |
Record name | 3-[(tert-Butoxycarbonyl)amino]-3-cyclohexylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.